4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal
Overview
Description
4-(Methylnitrosamino)-4-(3-pyridyl)butanal is a chemical compound known for its presence in tobacco and tobacco smoke. It is a member of the nitrosamine family, which are compounds known for their carcinogenic properties. This compound is particularly significant due to its role in the formation of DNA adducts, which can lead to mutations and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal typically involves the nitrosation of 4-(3-pyridyl)butanal. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The methods used in industrial settings would likely involve similar nitrosation reactions but on a larger scale with appropriate safety measures in place.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-4-(3-pyridyl)butanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrosamines.
Reduction: Reduction reactions can convert it into less harmful compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrosamines.
Reduction: Formation of less harmful amines.
Substitution: Formation of substituted pyridyl butanal derivatives.
Scientific Research Applications
4-(Methylnitrosamino)-4-(3-pyridyl)butanal is primarily used in scientific research to study the mechanisms of carcinogenesis. It is used to:
Investigate DNA Adduct Formation: Understanding how this compound forms adducts with DNA and leads to mutations.
Study Carcinogenic Pathways: Exploring the pathways through which it induces cancer.
Develop Cancer Prevention Strategies: Researching ways to prevent or mitigate the effects of this compound.
Mechanism of Action
The carcinogenic effects of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal are primarily due to its ability to form DNA adducts. These adducts can cause mutations during DNA replication, leading to uncontrolled cell growth and cancer. The compound targets specific sites on the DNA, leading to the formation of bulky adducts that disrupt normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties.
N-Nitrosopyrrolidine: A nitrosamine found in tobacco smoke.
N-Nitrosodiethylamine: Known for its presence in various industrial processes.
Uniqueness
4-(Methylnitrosamino)-4-(3-pyridyl)butanal is unique due to its specific structure, which includes a pyridyl group. This structure allows it to form specific DNA adducts that are particularly harmful. Its presence in tobacco products makes it a significant compound in the study of tobacco-related cancers.
Properties
IUPAC Name |
N-methyl-N-(4-oxo-1-pyridin-3-ylbutyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHUNPWTKLYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC=O)C1=CN=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897139 | |
Record name | 4-(methylnitrosamino)-4-(3-pyridyl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64091-90-3 | |
Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64091-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(methylnitrosamino)-4-(3-pyridyl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(METHYLNITROSAMINO)-4-(3-PYRIDYL)BUTANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921VK962LT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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